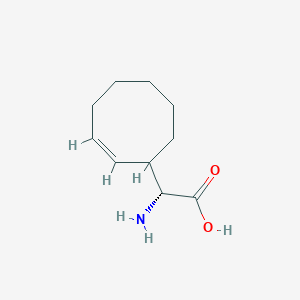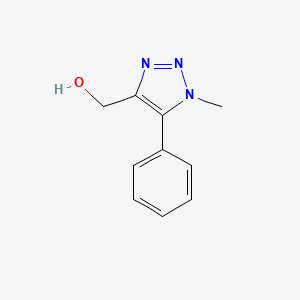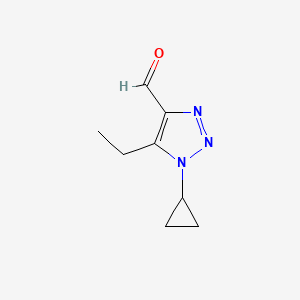
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is an organic compound characterized by the presence of an amino group and a cyclooctenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid typically involves the reaction of cyclooctene with glycine derivatives under specific conditions. One common method includes the use of a catalytic hydrogenation process to introduce the amino group into the cyclooctenyl ring, followed by the addition of acetic acid to form the final product. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and continuous flow systems to optimize the yield and purity of the compound. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent production standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclooctenyl group to a cyclooctyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acyl chlorides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as cyclooctyl acetic acid, cyclooctenone, and substituted amides.
Scientific Research Applications
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclooctenyl group provides hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)acetic acid
- 2-(Cyclohex-2-en-1-yl)acetic acid
- Poly[2-(cyclohex-2-en-1-yl)aniline]
Uniqueness
(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclooctenyl group. This combination of features provides distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4-/t8?,9-/m1/s1 |
InChI Key |
SGTFOUGVBKTTFF-XXGKYGEESA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)[C@H](C(=O)O)N |
Canonical SMILES |
C1CCC=CC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol](/img/structure/B13311483.png)
![4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene](/img/structure/B13311484.png)
![4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13311486.png)

